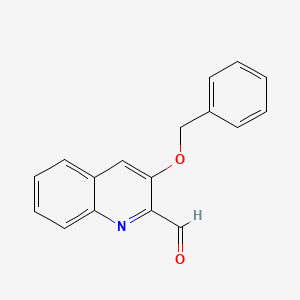
3-(Benzyloxy)quinoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)quinoline-2-carbaldehyde is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline ring system substituted with a benzyloxy group at the 3-position and an aldehyde group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)quinoline-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, where a formylating agent such as DMF (dimethylformamide) reacts with phosphorus oxychloride to form the Vilsmeier reagent. This reagent then reacts with a suitable quinoline derivative to introduce the aldehyde group at the 2-position .
Another method involves the Friedländer synthesis, which uses 2-aminobenzophenone and an aldehyde in the presence of an acid catalyst to form the quinoline ring system. The benzyloxy group can be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and availability of starting materials. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)quinoline-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, in the presence of a base or acid catalyst
Major Products Formed
Oxidation: 3-(Benzyloxy)quinoline-2-carboxylic acid
Reduction: 3-(Benzyloxy)quinoline-2-methanol
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
3-(Benzyloxy)quinoline-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)quinoline-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The quinoline ring system can intercalate into DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar structure with a chloro group at the 2-position instead of a benzyloxy group.
Quinoline-2-carboxaldehyde: Lacks the benzyloxy group but has an aldehyde group at the 2-position.
3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde: Contains a carboxybenzoyl group at the 3-position and an aldehyde group at the 2-position.
Uniqueness
3-(Benzyloxy)quinoline-2-carbaldehyde is unique due to the presence of both a benzyloxy group and an aldehyde group on the quinoline ring system. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
110429-25-9 |
|---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-phenylmethoxyquinoline-2-carbaldehyde |
InChI |
InChI=1S/C17H13NO2/c19-11-16-17(20-12-13-6-2-1-3-7-13)10-14-8-4-5-9-15(14)18-16/h1-11H,12H2 |
InChI Key |
XJVJSGLKOFPGBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=CC=CC=C3N=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















